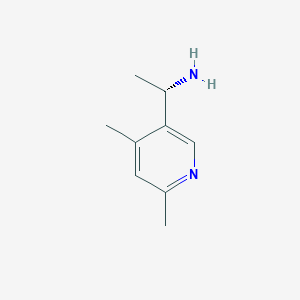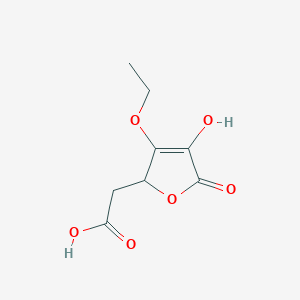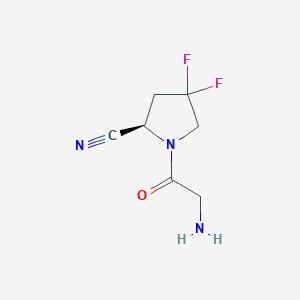![molecular formula C8H3Cl2N3 B12867948 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is an organic compound with the molecular formula C7H4Cl2N2 It is a heterocyclic compound that contains both pyrrole and pyridine rings, which are fused together
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process begins by dissolving 2,6-dichloro-4-nitropyridine in dry tetrahydrofuran (THF) and cooling the solution to -78°C. Bromo(vinyl)magnesium is then added dropwise to the solution. The reaction mixture is allowed to warm to -20°C, followed by quenching with an aqueous solution of ammonium chloride. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified using column chromatography with a gradient of hexane and ethyl acetate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the compound.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Uniqueness
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H3Cl2N3 |
|---|---|
Molekulargewicht |
212.03 g/mol |
IUPAC-Name |
4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3Cl2N3/c9-6-1-5-7(8(10)13-6)4(2-11)3-12-5/h1,3,12H |
InChI-Schlüssel |
IDMDPDNIIPVYFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)




![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)


![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)



